Fenofibric acid ethyl ester
CAS No.: 42019-08-9
Cat. No.: VC21330623
Molecular Formula: C19H19ClO4
Molecular Weight: 346.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 42019-08-9 |
---|---|
Molecular Formula | C19H19ClO4 |
Molecular Weight | 346.8 g/mol |
IUPAC Name | ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
Standard InChI | InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 |
Standard InChI Key | WAROHEJQMZXNDT-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Appearance | White to pale yellow solid |
Melting Point | 74-76 °C |
Chemical Identity and Properties
Structural Characteristics
Fenofibric acid ethyl ester features a central phenoxy group connecting a chlorobenzoyl moiety and an ethyl ester functional group. The compound's structural formula can be represented using SMILES notation as CCOC(=O)C(C)(C)Oc1ccc(cc1)C(=O)c2ccc(Cl)cc2, highlighting its key functional elements . This structure contains several important pharmacophore elements including the chlorophenyl group, which contributes to its lipophilic properties.
Physical and Chemical Properties
The physical and chemical properties of fenofibric acid ethyl ester are largely influenced by its structural composition. Similar to fenofibrate, it demonstrates high lipophilicity and limited water solubility, characteristics that present challenges for pharmaceutical formulation and bioavailability . These properties necessitate specialized formulation approaches to enhance dissolution and absorption when considered for therapeutic applications.
Identification Parameters
Fenofibric acid ethyl ester is officially recognized by various identification parameters that facilitate its characterization and analysis in pharmaceutical settings. Table 1 presents the key identification parameters of this compound.
Table 1. Chemical Identification Parameters of Fenofibric Acid Ethyl Ester
Parameter | Value |
---|---|
CAS Number | 42019-08-9 |
Molecular Formula | C19H19ClO4 |
Molecular Weight | 346.8 g/mol |
IUPAC Name | Ethyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate |
Synonyms | Fenofibrate Impurity E, Fenofibric acid Impurity C, Fenofibrate EP Impurity E |
Chemical Structure | Chlorobenzoyl group attached to phenoxy moiety with ethyl ester function |
MDL Number | MFCD01697538 |
Relationship to Fenofibrate and Pharmaceutical Relevance
Fenofibrate Metabolism and Relationship
Fenofibrate is a prodrug that undergoes rapid hydrolysis at the ester bond to form the active metabolite fenofibric acid, which is responsible for its therapeutic effects . Fenofibric acid ethyl ester represents a structural analog of fenofibrate, differing in the ester group (ethyl versus isopropyl). This structural relationship is significant for understanding its potential pharmacological properties and metabolic pathway.
Role as a Reference Standard
Synthesis and Preparation Methods
Conventional Synthesis Approaches
The synthesis of fenofibric acid ethyl ester typically involves esterification of fenofibric acid with ethanol under appropriate reaction conditions. This process can be achieved through various methodologies, including acid-catalyzed esterification or the use of coupling agents. The preparation often utilizes side chain halide intermediates, similar to approaches used for other fenofibrate derivatives .
Advanced Synthesis Strategies
Research into fenofibric acid ester derivatives has explored various synthesis routes to optimize yield and purity. According to studies on related compounds, the preparation of fenofibric acid ester derivatives (including potentially the ethyl ester) has been performed using side chain halide intermediates to develop compounds with improved solubility profiles . These synthetic strategies aim to address the inherent challenges associated with the physicochemical properties of fibrate compounds.
Purification and Characterization
Following synthesis, fenofibric acid ethyl ester requires purification and characterization to ensure its identity and purity for analytical or research applications. Purification typically involves chromatographic techniques, while characterization may employ methods such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound.
Research Studies on Fenofibric Acid Ester Derivatives
Study Focus | Key Findings | Relevance to Fenofibric Acid Ethyl Ester |
---|---|---|
Bioavailability of ester derivatives | Ester compounds (JF-1 to JF-7) showed higher bioavailability than fenofibrate | Suggests potential for improved bioavailability of ethyl ester derivative |
Specific compound performance | Compound JF-2 demonstrated approximately 272.8% relative bioavailability compared to fenofibrate | Indicates significant impact of ester modification on pharmacokinetics |
Formulation approaches | Surface solid dispersion (SSD) formulations improved dissolution properties | Applicable to formulation development for ethyl ester derivative |
In vitro-in vivo correlation | Poor correlation between in vitro dissolution and in vivo bioavailability in fasted condition | Highlights complexity of predicting in vivo performance from dissolution studies |
Chemical Transformation Studies
Research has also explored chemical transformations of fenofibric acid derivatives, which may be applicable to the ethyl ester form. A study demonstrated the chemoselective reduction of the carboxylic acid group of fenofibric acid to the corresponding alcohol in the presence of a ketone group, without requiring external catalysts or ligands . This research highlights the potential for selective chemical modifications of fenofibric acid derivatives, which could be leveraged for the synthesis of novel compounds with desired properties.
Formulation Challenges and Approaches
Solubility and Bioavailability Challenges
Like fenofibrate, fenofibric acid ethyl ester presents formulation challenges due to its lipophilic nature and poor water solubility. Fenofibrate is described as "highly lipophilic, virtually insoluble in water, and poorly absorbed," characteristics that are likely shared by its ethyl ester derivative . These properties can result in variable bioavailability and inconsistent therapeutic levels, necessitating specialized formulation approaches to overcome these limitations.
Advanced Formulation Technologies
Various technologies have been developed to address the formulation challenges associated with poorly soluble compounds like fenofibric acid derivatives. These include:
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Particle size reduction techniques (micronization and nanoparticle formulations)
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Surface solid dispersion approaches
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Hydrophilic salt formation
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Lipid-based delivery systems
Research has shown that micronized and nanoparticle formulations of fenofibrate with reduced particle sizes demonstrate greater solubility and improved bioavailability . Similar approaches could potentially be applied to fenofibric acid ethyl ester to enhance its pharmaceutical properties.
Dissolution Behavior
The dissolution behavior of fenofibric acid formulations has been extensively studied under various conditions to characterize their performance. Research has examined dissolution in different media, including phosphate buffer pH 6.8 and biorelevant fasted state simulated intestinal fluid, at different rotation speeds . These studies provide valuable insights into the factors affecting dissolution and potential approaches to optimize the formulation of fenofibric acid derivatives, including the ethyl ester form.
Table 3. Formulation Approaches Applicable to Fenofibric Acid Ethyl Ester
Formulation Approach | Description | Potential Benefits |
---|---|---|
Micronization | Reduction of particle size to micrometer range | Enhanced dissolution rate and bioavailability |
Nanoparticle formulations | Development of nano-sized drug particles | Significantly increased surface area, improved dissolution |
Surface solid dispersion | Drug dispersed on the surface of a carrier polymer | Instantaneous dissolution, enhanced absorption |
Lipid-based delivery systems | Incorporation into lipid vehicles | Improved solubilization and lymphatic transport |
Hydrophilic salt formation | Formation of more water-soluble salt forms | Increased aqueous solubility and absorption |
Comparative Analysis with Related Compounds
Structural Comparison with Fenofibrate
Fenofibric acid ethyl ester differs from fenofibrate primarily in the nature of the ester group. While fenofibrate contains an isopropyl ester, fenofibric acid ethyl ester features an ethyl ester group. This structural difference, though subtle, may significantly impact the compound's physicochemical properties, metabolism, and pharmacokinetic profile. The molecular weight of fenofibric acid ethyl ester (346.8 g/mol) is slightly lower than that of fenofibrate, reflecting this structural variation .
Comparison with Fenofibric Acid
Fenofibric acid, the active metabolite of fenofibrate, contains a carboxylic acid group instead of an ester. This difference results in distinct physicochemical properties, including increased water solubility compared to the ester forms. The ethyl ester can be considered a potential prodrug that would require hydrolysis to convert to the active fenofibric acid in vivo, similar to the metabolic pathway of fenofibrate.
Relationship to Other Fenofibrate Derivatives
Research has examined various derivatives of fenofibrate and fenofibric acid, including different ester forms and structural modifications. These studies provide a context for understanding the properties and potential applications of fenofibric acid ethyl ester within the broader family of fibrate compounds. The comparative analysis of these derivatives offers insights into structure-activity relationships and the impact of specific modifications on pharmaceutical properties.
Table 4. Comparison of Fenofibric Acid Ethyl Ester with Related Compounds
Compound | Key Structural Feature | Molecular Weight (g/mol) | Primary Role/Application |
---|---|---|---|
Fenofibric Acid Ethyl Ester | Ethyl ester group | 346.8 | Reference standard, potential prodrug |
Fenofibrate | Isopropyl ester group | 360.8 | Clinical lipid-lowering agent, prodrug |
Fenofibric Acid | Carboxylic acid group | 318.8 | Active metabolite, direct therapeutic agent |
Fenofibric Acid Methyl Ester | Methyl ester group | 332.8 | Research compound, potential prodrug |
Fenofibric Alcohol | Reduced carboxylic group | 304.8 | Synthetic intermediate, research compound |
Analytical Applications and Methods
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